molecular formula C8H9NO2 B8013477 3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol

3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol

Cat. No.: B8013477
M. Wt: 151.16 g/mol
InChI Key: SVKFVCLDNKMMTM-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol (CAS 1888881-86-4) is a chemical compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. This benzoxazine derivative is a privileged scaffold in medicinal chemistry, valued for its role in the design and synthesis of novel biologically active molecules . The 1,4-benzoxazine core is recognized for its significant pharmaceutical potential across various disease areas. Scientific literature indicates that structurally similar 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been investigated as potent 5-HT6 receptor antagonists, displaying subnanomolar receptor affinities and demonstrating good brain penetration in animal models, highlighting their relevance in central nervous system (CNS) drug discovery . Furthermore, recent research explores novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as promising anti-proliferative agents. These compounds have shown moderate to good potency against a range of cancer cell lines, including pancreatic (MIA PaCa-2), breast (MDA-MB-231), and prostate (PC-3) cancers, establishing the benzoxazine scaffold as a versatile platform for developing potential anticancer therapeutics . This product is intended for research and development purposes. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information. The product requires cold-chain transportation and should be stored at 2-8°C .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-6-2-1-3-7-8(6)9-4-5-11-7/h1-3,9-10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKFVCLDNKMMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Substrate Preparation : 6-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (0.39 g, 2.35 mmol) is dissolved in THF.

  • Borane-THF Addition : 1 M BH₃-THF (7.05 mL, 7.05 mmol) is added dropwise at 0°C.

  • Reaction Completion : The mixture is warmed to room temperature and stirred overnight.

  • Workup : Excess borane is quenched with methanol, followed by solvent removal and extraction with ethyl acetate.

Key Data :

  • Yield : 100% (0.34 g).

  • Characterization :

    • ¹H NMR (DMSO-d₆): δ 8.48 (s, 1H), 6.37 (d, J = 8.47 Hz, 1H), 3.97 (t, J = 4.38 Hz, 2H).

    • ESI-HRMS: [M+H]⁺ 152.0711 (calc. for C₈H₁₀NO₂: 152.0711).

Williamson Ether and Mannich Reaction Sequence

A multi-step approach combines Williamson ether synthesis, nitro reduction, and Mannich cyclization.

Steps:

  • Williamson Ether Synthesis :

    • 2-Nitrophenol reacts with 2-bromoacetophenone derivatives in acetone with K₂CO₃.

    • Yields nitro intermediates (3a , 3b ) at 83%.

  • Nitro Reduction :

    • Pd/C-catalyzed hydrogenation converts nitro groups to amines.

  • Mannich Cyclization :

    • Intramolecular cyclization forms the benzoxazine core.

  • Buchwald-Hartwig Amination :

    • N-arylation with bromobenzene derivatives yields final products (5a–e ) in 23–50% yields.

Optimization Insight :

  • Using NaH₂PO₂ for nitro reduction improved efficiency compared to traditional methods.

One-Pot Multicomponent Diastereoselective Synthesis

A green, catalyst-free method achieves diastereoselectivity (dr = 99:1) via Schiff base formation, alkylation, and cyclization.

Protocol:

  • Schiff Base Formation : 2-Aminophenol reacts with aldehydes in ethanol.

  • Alkylation : Phenacyl bromide is added under basic conditions.

  • Cyclization : Intramolecular O-alkylation yields the benzoxazine scaffold.

Representative Yields :

Substrate (R)Yield (%)Diastereomeric Ratio (dr)
Phenyl9299:1
4-Methoxyphenyl8595:5
2-Furyl7890:10

Advantages :

  • Solvent: Ethanol (green chemistry).

  • No column chromatography required.

Metal Catalyst-Free Synthesis in Aqueous Media

An eco-friendly one-pot method uses 2-aminophenol and epichlorohydrin in water with NaOH.

Reaction Conditions:

  • Solvent : Water.

  • Temperature : Room temperature.

  • Regioselectivity : High (exclusive 6-membered ring formation).

Scope :

  • Tolerates electron-donating (e.g., -OMe) and withdrawing (e.g., -NO₂) substituents.

  • Yield Range : 65–89% for N-substituted derivatives.

Synthesis via 2-Azidophenol and Electron-Deficient Alkenes

A novel approach involves 2-azidophenol and alkenes with electron-withdrawing groups (e.g., -CN, -COOMe).

Mechanism:

  • Azide-Alkene Cycloaddition : Forms intermediate triazoline.

  • Rearrangement : Thermal or photolytic cleavage yields benzoxazine.

Example :

  • Substrate : 2-Azidophenol + acrylonitrile.

  • Conditions : 80°C, 12 h.

  • Yield : 72%.

Comparative Analysis of Methods

MethodYield (%)ConditionsScalabilityGreen Metrics
Borane Reduction1000–20°C, THFHighModerate
Multicomponent92RT, ethanolModerateHigh
Aqueous Synthesis89RT, waterHighExcellent
Azide-Alkene7280°C, neatLowModerate

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydrogenated compounds, and various substituted oxazines, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3,4-dihydro-2H-benzo[b][1,4]oxazin-5-ol derivatives as anticancer agents. For instance, a study published in Molecules reported that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines, including prostate (PC-3) and breast (MDA-MB-231) cancers. The most potent compound demonstrated an IC50 value ranging from 7.84 to 16.2 µM across different cell lines, indicating its potential as a lead compound for further development .

Neuropharmacological Applications

Another significant application of this compound is its role as a serotonin receptor antagonist. A series of derivatives were synthesized and evaluated for their affinity towards the 5-HT6 receptor, which is implicated in various neurological disorders. Some compounds displayed subnanomolar affinities and good brain penetration in animal models, suggesting their potential use in treating conditions like depression and cognitive dysfunction .

Immune Modulation

The compound has also been explored for its immune-modulating properties. Research indicates that certain aryl dihydro-2H-benzo[b][1,4]oxazine sulfonamides can promote RORγt activity, which is crucial for the differentiation of T-helper 17 cells and the production of interleukin-17 (IL-17). This mechanism suggests potential therapeutic applications in autoimmune diseases where IL-17 plays a pivotal role .

Antioxidant Properties

In addition to its anticancer and neuropharmacological applications, derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazin have shown promise as antioxidants. A study focused on C-3 tethered 2-oxo-benzo[1,4]oxazines demonstrated their ability to scavenge free radicals effectively, indicating their potential use in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityPotent antiproliferative effects against PC-3 and MDA-MB-231 with IC50 values of 7.84–16.2 µM
NeuropharmacologySubnanomolar affinities for the 5-HT6 receptor; potential for treating cognitive disorders
Immune ModulationPromotes RORγt activity; increases IL-17 levels; potential use in autoimmune diseases
Antioxidant PropertiesEffective free radical scavengers; potential application in oxidative stress-related conditions

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Modifications: Heteroatom and Substituent Variations

3,4-Dihydro-2H-benzo[1,4]oxazine (CAS 5735-53-5)
  • Structure : Lacks the hydroxyl group at position 3.
  • Properties : Reduced polarity (logP ~1.4) compared to the hydroxylated derivative.
  • Applications : Intermediate in organic synthesis, particularly for pharmaceuticals .
3,4-Dihydro-2H-benzo[1,4]thiazine (CAS 3080-99-7)
  • Structure : Sulfur replaces oxygen in the heterocyclic ring.
  • Properties : Increased lipophilicity (higher logP) due to sulfur’s electronegativity.
  • Applications : Synthesis of polymers and bioactive molecules.
  • Key Difference : Thiazine derivatives exhibit distinct electronic properties, affecting reactivity and biological target engagement .
5-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 21744-83-2)
  • Structure : Incorporates a ketone group at position 3 and hydroxyl at position 5.
  • Properties : Enhanced hydrogen-bonding capacity due to both hydroxyl and carbonyl groups.
  • Applications: Potential intermediate for protease inhibitors.
  • Key Difference : The ketone group introduces electrophilic reactivity, enabling nucleophilic additions absent in the target compound .

Functional Group Variations

3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-amine (CAS 137469-91-1)
  • Structure: Amino group (-NH₂) replaces hydroxyl at position 5.
  • Properties: Increased basicity (pKa ~9–10) compared to the hydroxyl analog (pKa ~10–12 for phenolic OH).
  • Applications : Building block for antimalarial or antiviral agents.
  • Key Difference: The amino group facilitates protonation at physiological pH, altering membrane permeability .
3,4-Dihydro-5-bromo[1,4]oxazin-2-one Derivatives
  • Structure : Bromine substitution at position 5 and a lactone ring.
  • Properties : Higher molecular weight (~250–300 g/mol) and halogen-induced steric effects.
  • Applications : Serine protease inhibitors (e.g., α-chymotrypsin).
  • Key Difference : Bromine enhances electrophilicity, enabling covalent binding to enzyme active sites .

Ring-Expanded Analogs

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride (CAS 890647-82-2)
  • Structure : Seven-membered dioxepin ring fused to benzene.
  • Properties : Increased conformational flexibility and molecular weight (226.65 g/mol).
  • Applications : Precursor for polymer synthesis.
  • Key Difference : Larger ring size may improve binding to flexible enzyme pockets .

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents logP* Key Applications
3,4-Dihydro-2H-benzo[b][1,4]oxazin-5-ol C₈H₉NO₂ 151.16 -OH at C5 ~1.0 Drug intermediates
3,4-Dihydro-2H-benzo[1,4]oxazine C₈H₉NO 135.16 None ~1.4 Organic synthesis
3,4-Dihydro-2H-benzo[1,4]thiazine C₈H₉NS 151.23 S instead of O ~2.0 Polymer chemistry
5-Bromo-oxazin-2-one derivative C₉H₇BrN₂O₂ 269.07 -Br, lactone ~2.5 Protease inhibitors

*Estimated from structural analogs.

Q & A

Q. What in vivo models are suitable for evaluating the pharmacokinetics of neuroactive benzoxazine derivatives?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) with intravenous and oral dosing assess bioavailability and blood-brain barrier penetration. LC-MS/MS quantifies plasma and brain tissue concentrations. Microdialysis probes in the striatum measure real-time neurotransmitter modulation (e.g., serotonin/dopamine levels) .

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